4-Nitro-2,1,3-benzoselenadiazole

Optoelectronics Fluorescent Probes Charge Transfer

Researchers requiring selenium-specific optoelectronic properties often find sulfur analogs insufficient. 4-Nitro-2,1,3-benzoselenadiazole (CAS 20718-41-6) delivers superior performance through lower band gap, red-shifted emission, and strong Se-mediated chalcogen bonding. • Visible-to-NIR electrochromic switching for smart materials • Sub-ppb trimethyl arsine fluorescence sensing • Naked-eye fluoride chemosensor (D-A-D architecture) • Precursor to 3-nitro-1,2-phenylenediamine & fused porphyrins Full analytical documentation. Global B2B shipping.

Molecular Formula C6H3N3O2Se
Molecular Weight 228.08 g/mol
CAS No. 20718-41-6
Cat. No. B1598375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2,1,3-benzoselenadiazole
CAS20718-41-6
Molecular FormulaC6H3N3O2Se
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESC1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
InChIKeyPUKFAFPOBCMYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2,1,3-benzoselenadiazole (CAS 20718-41-6): A Selenium-Containing Heterocyclic Building Block for Optoelectronics and Probe Development


4-Nitro-2,1,3-benzoselenadiazole (NBSD, CAS 20718-41-6) is a heterocyclic compound comprising a 2,1,3-benzoselenadiazole core substituted with a nitro group at the 4-position . The presence of the selenium atom in the diazole ring confers distinct electronic and chalcogen-bonding properties compared to its sulfur or oxygen analogs . The compound is a yellow to orange solid (mp 221 °C dec.) with a molecular weight of 228.07 g/mol . It serves as a key precursor in the synthesis of 3-nitro-1,2-phenylenediamine and participates in the formation of fused heterocyclic systems via nucleophilic aromatic substitution .

Why 4-Nitro-2,1,3-benzoselenadiazole Cannot Be Substituted by Common Analogs in Optoelectronic and Sensing Applications


Direct substitution of 4-nitro-2,1,3-benzoselenadiazole with its sulfur analog (4-nitro-2,1,3-benzothiadiazole) or other benzoselenadiazole derivatives is not functionally equivalent due to fundamental differences in electronic structure, chalcogen-bonding capability, and reactivity. The selenium atom in the benzoselenadiazole core imparts higher polarizability, a lower band gap, and a greater propensity for non-covalent chalcogen bonding (ChB) compared to sulfur . These properties translate into quantifiable differences in optoelectronic performance, fluorescence behavior, and sensing sensitivity [1]. Furthermore, the nitro substituent at the 4-position strongly modulates the electrostatic potential of the selenium σ‑holes, directly influencing self-assembly and intermolecular recognition [2]. The following quantitative evidence demonstrates why this specific compound—and not a close analog—must be selected for applications where these differential features are critical.

Quantitative Evidence Guide: Differentiated Performance of 4-Nitro-2,1,3-benzoselenadiazole


Red-Shifted Absorption and Emission vs. Electron-Donating Analogs Enables Tailored Optoelectronic Materials

In a head-to-head comparison of benzoselenadiazole derivatives end-capped with different substituents, the 4-nitrobenzene-capped derivative (target compound) exhibited a significantly red-shifted absorption and emission profile relative to the 4-methoxybenzene- and naphthalene-capped analogs [1]. The nitro group's strong electron-withdrawing character lowers the intramolecular charge-transfer (ICT) energy, resulting in a distinct color change (green in CH₂Cl₂ solution) compared to the orange and yellow-green emissions of the other derivatives [1].

Optoelectronics Fluorescent Probes Charge Transfer

Tunable Band Gap via Terminal Substituent: 4-Nitro Group Lowers Band Gap Relative to Electron-Donating Analogs

Electrochemical and optical measurements on a series of benzoselenadiazole derivatives capped with varying terminal groups revealed that the electron-withdrawing 4-nitrobenzene substituent (target compound) significantly reduces the optical band gap compared to derivatives bearing electron-donating groups [1]. The band gap is tuned from higher values for methoxy- and naphthalene-capped compounds down to a lower value for the nitro-capped derivative [1].

Organic Semiconductors Band Gap Engineering Electrochemistry

Superior Chalcogen-Bonding Capability vs. Benzothiadiazole Enables More Sensitive Fluorescence Detection

Fluorophores incorporating benzoselenadiazole units form stronger chalcogen bonds with trimethyl arsine vapor than those based on benzothiadiazole, leading to a much faster and more sensitive fluorescence response [1]. The benzoselenadiazole-based sensor achieved a theoretical detection limit of 0.44 ppb and a response time of ∼3 s for trimethyl arsine vapor [1].

Fluorescence Sensors Chalcogen Bonding Arsenic Detection

Enhanced Fluoride Sensing Selectivity and Sensitivity vs. Benzothiadiazole Analog

In a comparative study of donor–acceptor–donor (D-A-D) fluorescent chemosensors for fluoride ion (F⁻), the benzoselenadiazole-containing probe (1-Se) exhibited superior selectivity and sensitivity over its benzothiadiazole counterpart (1-S) [1]. The superior performance was evidenced by a larger binding constant and a lower detection limit for 1-Se compared to 1-S, as determined by UV–Vis and fluorescence titration studies [1].

Anion Sensing Fluorescence Chemosensors Fluoride Detection

Verified Synthetic Intermediate for Fused Heterocycles and Porphyrin Systems

4-Nitro-2,1,3-benzoselenadiazole serves as a versatile precursor in the synthesis of complex heterocyclic architectures. It undergoes condensation with isocyanoacetates in the presence of DBU to yield tricyclic pyrrole derivatives in excellent yields, a key step in the construction of porphyrins with fused benzoselenadiazole units [1]. The compound is also the starting material for the synthesis of benzo[1,2-c:3,4-c']bis[1,2,5]selenadiazole [2].

Organic Synthesis Porphyrins Heterocyclic Chemistry

Optimal Application Scenarios for 4-Nitro-2,1,3-benzoselenadiazole Based on Verified Differentiation


Development of Red-Shifted/NIR Electrochromic and Electrofluorochromic Materials

Leverage the lower band gap and red-shifted emission of 4-nitro-2,1,3-benzoselenadiazole to create organic materials with visible-to-NIR color switching and modulated fluorescence upon electrochemical stimulation [1]. This compound is particularly suited for applications where reversible, stimulus-responsive optical changes are required.

Ultrasensitive Fluorescence Sensors for Arsenic Species

Utilize the benzoselenadiazole core—either directly as the 4-nitro derivative or as a precursor for functionalized probes—to construct fluorescence sensors that exploit strong chalcogen bonding for sub-ppb detection of trimethyl arsine vapor [1]. This scenario is ideal for environmental monitoring, industrial hygiene, and mining exploration.

Selective Fluoride Anion Sensing in Organic Media

Employ 4-nitro-2,1,3-benzoselenadiazole as a building block for D-A-D type chemosensors that exhibit naked-eye color changes and selective fluorescence responses to fluoride ions [1]. The superior sensitivity and selectivity of the selenadiazole core over sulfur analogs make it the scaffold of choice for high-performance fluoride probes in DMSO or other organic solvents.

Synthesis of Fused Heterocycles and Porphyrin-Based Photosensitizers

Use 4-nitro-2,1,3-benzoselenadiazole as a key intermediate in the construction of porphyrins with fused benzoselenadiazole rings, which exhibit highly modified UV–vis spectra and potential for applications as photosensitizers in photodynamic therapy or solar energy conversion [1].

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